molecular formula C7H13Cl2N2O3P B12722235 4-Ketoifosfamide, (S)- CAS No. 84681-42-5

4-Ketoifosfamide, (S)-

Cat. No.: B12722235
CAS No.: 84681-42-5
M. Wt: 275.07 g/mol
InChI Key: PEZLCTIXHCOEOG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ketoifosfamide, (S)- is a chiral metabolite of the alkylating chemotherapeutic agent ifosfamide. It is formed stereoselectively during the hepatic metabolism of the (S)-enantiomer of ifosfamide . Structurally, it retains the oxazaphosphorine ring of the parent drug but features a ketone group at the C4 position, distinguishing it from other metabolites like 4-hydroxyifosfamide or carboxyifosfamide . Its role in ifosfamide’s therapeutic or toxic effects remains unclear, though it is considered a terminal metabolite in the drug’s degradation pathway .

Properties

CAS No.

84681-42-5

Molecular Formula

C7H13Cl2N2O3P

Molecular Weight

275.07 g/mol

IUPAC Name

(2R)-3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)/t15-/m1/s1

InChI Key

PEZLCTIXHCOEOG-OAHLLOKOSA-N

Isomeric SMILES

C1CO[P@@](=O)(N(C1=O)CCCl)NCCCl

Canonical SMILES

C1COP(=O)(N(C1=O)CCCl)NCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ketoifosfamide, (S)- involves the hydroxylation of ifosfamide at the ring carbon atom 4 to form the unstable intermediate 4-hydroxyifosfamide. This intermediate rapidly degrades to form 4-Ketoifosfamide . The reaction conditions typically involve the use of cytochrome P450 enzymes in the liver .

Industrial Production Methods: Industrial production methods for 4-Ketoifosfamide, (S)- are not well-documented in the literature. the synthesis likely follows similar pathways as those used in laboratory settings, involving enzymatic hydroxylation and subsequent degradation.

Chemical Reactions Analysis

Types of Reactions: 4-Ketoifosfamide, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural and metabolic differences between 4-ketoifosfamide and related compounds:

Compound Structural Feature Metabolic Pathway Detection in Biological Samples
4-Ketoifosfamide C4 ketone group; intact oxazaphosphorine ring Terminal oxidation product of ifosfamide Detected inconsistently in humans and mice
Carboxyifosfamide C4 carboxylic acid group Oxidation of 4-hydroxyifosfamide Consistently quantified in plasma and urine
Dechloroethylifosfamide Loss of one chloroethyl side chain Dechloroethylation via CYP3A4 Major metabolite; contributes to nephrotoxicity
Alcoifosfamide C4 hydroxyl group Reduction of 4-ketoifosfamide Identified in dog and mouse urine
Isophosphoramide Mustard (IPM) Open oxazaphosphorine ring; active alkylator Hydrolysis of 4-hydroxyifosfamide Key cytotoxic metabolite; detected in blood

Pharmacokinetic Behavior

  • Partitioning between Red Blood Cells (RBCs) and Plasma :
    4-Ketoifosfamide exhibits a partitioning factor (RBC:plasma) of 1–2 , similar to ifosfamide and dechloroethylifosfamide. In contrast, carboxyifosfamide and IPM show higher affinity for RBCs (factor >3), suggesting RBCs may act as reservoirs for active metabolites .
  • This contrasts with IPM, which is formed non-stereoselectively .

Pharmacological Activity Compared to Analogues

Anti-Tumor Activity

  • IPM is the primary cytotoxic metabolite of ifosfamide, with activity comparable to cyclophosphamide in murine models. However, it is one log10 less potent against tumors like B16 melanoma .

Metabolic Stability

  • 4-Ketoifosfamide is more stable than 4-hydroxyifosfamide , which rapidly converts to IPM or carboxyifosfamide .
  • Carboxyifosfamide is a terminal metabolite with a prolonged half-life, detectable in plasma for days post-infusion .

Analytical Challenges and Detection Methods

  • 4-Ketoifosfamide requires specialized techniques for detection, such as thin-layer chromatography (TLC) with NBP staining or GC-MS with derivatization (e.g., MTBSTFA) .
  • In contrast, IPM and carboxyifosfamide are routinely quantified using HPLC or LC-MS .

Q & A

Basic Research Questions

Q. What analytical methods are commonly employed to quantify (S)-4-Ketoifosfamide in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is widely used due to its sensitivity and specificity. For example, reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, pH 3.0) achieves baseline separation of (S)-4-Ketoifosfamide from its parent compound, ifosfamide, and other metabolites. MS detection (e.g., LC-MS/MS) enhances accuracy by targeting unique fragmentation patterns (Exact Mass: 274.031683) . Validation parameters (linearity range: 0.1–100 µg/mL; limit of detection: 0.05 µg/mL) must adhere to ICH guidelines to ensure reproducibility .

Q. How is the stereochemical purity of (S)-4-Ketoifosfamide validated in synthetic pathways?

  • Methodological Answer : Chiral chromatography (e.g., using Chiralpak® AD-H columns) or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents confirms enantiomeric excess (>98% for pharmacologically active (S)-enantiomer). For NMR, the splitting patterns of proton resonances (e.g., ¹H NMR at 600 MHz) in the presence of europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] differentiate enantiomers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic (PK) data for (S)-4-Ketoifosfamide?

  • Methodological Answer : Discrepancies in PK parameters (e.g., half-life variability: 3–8 hours) may arise from differences in in vitro metabolic models (e.g., human liver microsomes vs. recombinant CYP3A4 enzymes). A systematic approach includes:

  • Step 1 : Replicate studies using standardized protocols (e.g., FDA Guidance for Industry on Bioanalytical Method Validation).
  • Step 2 : Compare interspecies metabolic stability (e.g., murine vs. human models) to identify species-specific CYP450 interactions .
  • Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolation (IVIVE) gaps .

Q. What strategies mitigate oxidative degradation of (S)-4-Ketoifosfamide in long-term stability studies?

  • Methodological Answer : Degradation pathways (e.g., oxidation at the keto group) are minimized by:

  • Experimental Design : Store samples under nitrogen atmosphere at -80°C; use antioxidants (e.g., 0.1% butylated hydroxytoluene) in formulation buffers.
  • Analytical Monitoring : Track degradation products via LC-MS/MS (e.g., m/z 274→154 transition for intact (S)-4-Ketoifosfamide vs. m/z 290→170 for oxidized derivatives) .
  • Statistical Analysis : Apply Arrhenius kinetics to predict shelf-life under accelerated conditions (40°C/75% RH) .

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models for (S)-4-Ketoifosfamide?

  • Methodological Answer : Contradictions may stem from tumor microenvironment factors (e.g., hypoxia, pH) or metabolite conversion rates. Recommendations:

  • Hypothesis Testing : Compare IC₅₀ values in 3D tumor spheroids (mimicking in vivo conditions) vs. monolayer cultures.
  • Metabolite Profiling : Quantify intracellular concentrations of (S)-4-Ketoifosfamide and active metabolites (e.g., 4-hydroxyifosfamide) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Data Interpretation : Use Bland-Altman plots to assess agreement between models, considering biological variability thresholds (±20%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.